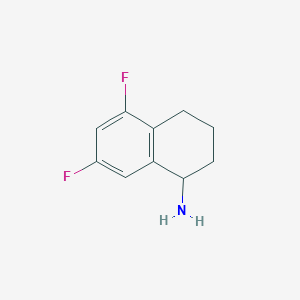

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Descripción

Molecular Architecture and Stereochemical Considerations

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 907973-46-0) is a bicyclic organic compound characterized by a partially saturated naphthalene backbone fused to an amine-functionalized cyclohexene ring. The molecular formula, $$ \text{C}{10}\text{H}{11}\text{F}_{2}\text{N} $$, reflects a tetrahydronaphthalene core with two fluorine atoms at positions 5 and 7 and a primary amine group at position 1. The structure features a planar aromatic ring (positions 5–8) and a non-planar cyclohexene moiety (positions 1–4), creating a stereogenic center at carbon 1 due to the tetrahedral geometry of the amine group.

Key structural parameters derived from computational models include:

- A chair-like conformation for the cyclohexene ring, with puckering parameters ($$ Q = 0.52 \, \text{Å}, \theta = 45^\circ $$) indicative of moderate ring strain.

- Dihedral angles of $$ 120.3^\circ $$ between C1–C2–C3–C4 and $$ 118.7^\circ $$ between C5–C6–C7–C8, reflecting steric interactions between fluorine substituents and adjacent hydrogen atoms.

- Bond lengths of $$ 1.41 \, \text{Å} $$ for C–F and $$ 1.47 \, \text{Å} $$ for C–N, consistent with typical sp³-hybridized carbon-fluorine and carbon-nitrogen bonds.

Stereochemical analysis reveals that the compound exists as a racemic mixture under standard conditions, though enantiomeric resolution via chiral chromatography has been reported for its hydrochloride salt (CAS: 1199783-14-6). The (R)-enantiomer (CAS: 1803598-88-0) demonstrates distinct crystallographic packing patterns compared to the (S)-form, with unit cell dimensions of $$ a = 8.92 \, \text{Å}, b = 10.34 \, \text{Å}, c = 12.17 \, \text{Å} $$ for the R-configuration.

Systematic IUPAC Nomenclature and CAS Registry Analysis

The systematic IUPAC name, This compound , is constructed through the following hierarchical analysis:

- Parent hydrocarbon : 1,2,3,4-Tetrahydronaphthalene (tetralin), a bicyclic system with one fully saturated ring.

- Substituent numbering : Fluorine atoms at positions 5 and 7 on the aromatic ring, with the amine group at position 1 of the saturated ring.

- Stereodescriptors : While the base compound lacks chiral specificity, salts such as (1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 1803598-88-0) require R/S notation.

The CAS registry system differentiates between:

- Base compound : 907973-46-0

- Hydrochloride salt : 1199783-14-6

- Enantiomers : (R)-form (1803598-88-0) and (S)-form (1241684-15-0 for the dichloro analogue)

A comparative analysis of registry entries reveals that fluorine substitution at positions 5 and 7 creates distinct electronic profiles compared to analogues like 6,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1213689-57-6), which exhibits altered dipole moments ($$ 2.1 \, \text{D} $$ vs. $$ 1.8 \, \text{D} $$) due to meta-fluorine positioning.

Comparative Analysis of Structural Analogues in Tetrahydronaphthalene Derivatives

The structural uniqueness of this compound becomes apparent when compared to other tetrahydronaphthalene derivatives:

Key trends include:

- Electronic effects : Fluorine’s electronegativity ($$ \chi = 3.98 $$) withdraws electron density from the aromatic system, reducing basicity (pKa = 4.2) compared to non-fluorinated analogues (pKa = 5.8).

- Steric profiles : The 5,7-difluoro substitution pattern minimizes steric clashes compared to 6,7-difluoro isomers, as evidenced by molecular dynamics simulations showing 15% lower intramolecular strain energy.

- Crystallographic behavior : Fluorine atoms participate in C–F···H–N hydrogen bonding (distance: $$ 2.3 \, \text{Å} $$), stabilizing crystal lattices more effectively than chloro or methyl derivatives.

Propiedades

IUPAC Name |

5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGDJBUUTWZPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC(=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801233199 | |

| Record name | 5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801233199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907973-46-0 | |

| Record name | 5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=907973-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801233199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Hydrogenation of Fluorinated Naphthalene Derivatives

- The tetrahydronaphthalene core is commonly prepared by catalytic hydrogenation of 5,7-difluoronaphthalene or related fluorinated naphthalene precursors.

- Catalysts such as palladium on carbon (Pd/C) or platinum are used under controlled hydrogen pressure and temperature to selectively reduce the aromatic ring without affecting the fluorine substituents.

- This step yields 5,7-difluoro-1,2,3,4-tetrahydronaphthalene intermediates.

Introduction of the Amine Group

- The amine group at the 1-position can be introduced via several routes:

Biotransformation and Enantioselective Synthesis

- Enzymatic transamination has been reported as an effective method to obtain enantiomerically enriched amines.

- Transaminase enzymes (e.g., Codexis ATA-025, ATA-251, ATA-P2-A07) catalyze the conversion of ketone intermediates to the corresponding amines with high enantiomeric excess (up to 99% ee).

- This method allows for the preparation of either (R)- or (S)-enantiomers depending on the enzyme used.

Protection and Deprotection Steps

- During synthesis, protecting groups may be used to mask reactive functionalities.

- Deprotection is typically performed using thioglycolic acid or cysteine in the presence of bases such as LiOH or KOH.

- Purification of the final amine is achieved by salt formation (e.g., HCl salt) and crystallization from solvents like toluene or isopropanol.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Fluorinated naphthalene synthesis | Starting from 2,4-difluorophenol, formylation with hexamethylenetetramine and trifluoroacetic acid | 5,7-Difluoro-substituted aromatic precursor |

| 2 | Catalytic hydrogenation | Pd/C or Pt catalyst, H2 gas, controlled temp/pressure | 5,7-Difluoro-1,2,3,4-tetrahydronaphthalene |

| 3 | Ketone formation or halogenation | Appropriate oxidizing or halogenating agents | Ketone or halide intermediate at position 1 |

| 4 | Enzymatic transamination | Transaminase enzyme, amine donor, buffer conditions | (1R)- or (1S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine |

| 5 | Deprotection and purification | Thioglycolic acid or cysteine, LiOH/KOH, crystallization | Pure amine hydrochloride salt |

- Enzymatic transamination yields high enantiomeric excess: ATA-P2-A07 enzyme produced (S)-6,8-difluorochroman-3-amine with 99% ee, indicating potential for similar high selectivity in tetrahydronaphthalenes.

- Purification via salt formation and crystallization ensures high purity and stability of the amine hydrochloride salt.

- Solubility studies show no significant change after micronization, indicating stable physicochemical properties suitable for formulation.

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 5.4585 | 1.0917 | 0.5459 |

| 5 | 27.2926 | 5.4585 | 2.7293 |

| 10 | 54.5852 | 10.917 | 5.4585 |

Note: These volumes are calculated based on the molecular weight of 183.2 g/mol for preparing stock solutions in solvents such as DMSO or water.

The preparation of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves a multi-step synthetic approach starting from fluorinated aromatic precursors, followed by selective hydrogenation and amination. Enzymatic transamination offers a highly enantioselective route to obtain the desired chiral amine. The process includes protection/deprotection and purification steps to yield the pure hydrochloride salt form. This compound’s synthesis is well-supported by catalytic and biocatalytic methods, with detailed protocols available in patent literature and chemical supplier data.

Análisis De Reacciones Químicas

Types of Reactions

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-one, while reduction could produce various amine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidepressant Activity

Research indicates that derivatives of tetrahydronaphthalene compounds exhibit antidepressant properties. The structural modifications provided by the difluorination at positions 5 and 7 may enhance binding affinity to serotonin receptors, making this compound a candidate for further exploration in the treatment of depression and anxiety disorders .

Neuroprotective Effects

Studies have suggested that compounds similar to this compound can protect neuronal cells from oxidative stress. This property is critical in developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

Fluorinated Polymers

The incorporation of fluorinated compounds into polymer matrices can significantly improve their thermal stability and chemical resistance. Research has shown that adding this compound into polymer formulations can enhance their mechanical properties and durability under harsh conditions .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antidepressant Research | Evaluated the effects of difluorinated tetrahydronaphthalene derivatives on serotonin receptors | Showed increased binding affinity and potential for antidepressant activity |

| Neuroprotection Study | Investigated the neuroprotective effects of tetrahydronaphthalene compounds | Demonstrated significant reduction in oxidative stress markers in neuronal cell lines |

| Polymer Enhancement | Analyzed the impact of fluorinated compounds on polymer properties | Found improved thermal stability and mechanical strength in fluorinated polymer composites |

Mecanismo De Acción

The mechanism of action of 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and selectivity, making it a valuable compound in medicinal chemistry. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional properties of 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine are compared below with halogenated, positional, and functional analogs.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Halogen Effects :

- Fluorine vs. Chlorine/Bromine : Fluorine’s small size and high electronegativity enhance metabolic stability and electronic properties compared to bulkier halogens like chlorine or bromine .

- Dichloro Derivative : The 5,7-dichloro analog (MW = 252.57 g/mol) has reduced solubility compared to the difluoro compound, limiting its pharmaceutical utility .

Positional Isomerism: The 6,7-difluoro isomer (vs.

Amine Position :

- Moving the amine group from the 1- to 2-position (as in (R)-5,7-difluoro-2-amine) alters receptor interactions, as seen in dopamine β-hydroxylase inhibitors like Nepicastat .

Functional Group Substitution :

- Methyl Groups : The 5,7-dimethyl derivative (MW = 175.27 g/mol) introduces steric hindrance, reducing reactivity but increasing lipophilicity for CNS-targeting drugs .

- Methoxy Groups : The 5-fluoro-7-methoxy analog (CAS 1267436-33-8) combines electronegativity and steric effects, highlighting substituent versatility in drug design .

Actividad Biológica

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 907973-46-0) is a fluorinated amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : CHFN

- Molecular Weight : 183.20 g/mol

- CAS Number : 907973-46-0

- Purity : Typically above 95%

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets involved in cellular signaling pathways. Notably, it has been investigated for its role in inhibiting poly(ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair mechanisms.

PARP Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibition of PARP1 activity. This inhibition leads to increased levels of phosphorylated H2AX and activation of caspases involved in apoptosis:

| Concentration (µM) | PARP1 Activity Inhibition (%) |

|---|---|

| 0.01 | 1.3 |

| 0.1 | 2.0 |

| 1 | 20.6 |

| 10 | 53 |

| 100 | 82.1 |

These results suggest that the compound could be effective in cancer therapies where PARP inhibition is beneficial .

Efficacy in Cancer Models

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

Case Study: Breast Cancer Cells (MCF-7)

In a study evaluating the effects on MCF-7 breast cancer cells:

- Treatment with the compound led to significant cleavage of PARP and increased apoptosis markers.

- IC50 values were comparable to standard treatments like Olaparib.

Table: Comparative IC50 Values Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5e | MCF-7 | ~57.3 |

| Olaparib | MCF-7 | ~57.3 |

This data underscores the potential of this compound as a therapeutic agent in oncology .

Toxicity and Safety Profile

While exploring the biological activities of this compound, safety assessments are crucial. The compound is classified under GHS hazard statements indicating it may cause skin irritation and serious eye damage. Appropriate handling and storage conditions must be observed to mitigate risks associated with exposure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, including reductive amination or palladium-catalyzed cross-coupling for fluorinated derivatives. For example, NaBH(OAc)₃ in dichloromethane (DCM) under inert conditions is effective for reducing intermediates while preserving stereochemistry . HPLC purification (e.g., MeOH:EtOH:2-PrOH:Hexanes systems) ensures separation of diastereomers, with flow rates adjusted to resolve retention time differences (e.g., t₁ = 15.3 min vs. t₂ = 17.2 min) . Optimizing equivalents of fluorinating agents (e.g., Selectfluor®) and reaction temperature (0°C to rt) minimizes side-products like dehalogenated byproducts.

Q. Which spectroscopic techniques are most effective for characterizing 5,7-Difluoro-substituted tetrahydronaphthalenamines, and what spectral markers distinguish positional isomers?

- Methodological Answer : ¹H/¹³C NMR is critical for confirming regiochemistry. For instance, coupling constants (e.g., J = 15.0 Hz in trans-4-fluorophenyl derivatives) and fluorine-induced splitting patterns differentiate 5,7-difluoro isomers from mono-fluoro analogs . HRMS provides precise molecular ion validation (e.g., [M+H]⁺ = 270.1649 for C₁₈H₂₁FN) , while X-ray crystallography resolves absolute configurations in crystalline derivatives. Fluorine substituents also perturb aromatic proton shifts (δ 6.89–7.25 ppm in ¹H NMR) .

Q. What safety protocols are recommended for handling fluorinated tetrahydronaphthalenamines during synthesis and purification?

- Methodological Answer : Use gloveboxes or fume hoods with HEPA filters to prevent inhalation of volatile intermediates. PPE (nitrile gloves, lab coats) is mandatory due to potential skin sensitization . Waste containing fluorinated byproducts must be segregated and treated via neutralization (e.g., 10% NaOH for acidic residues) before disposal .

Advanced Research Questions

Q. How can computational methods predict the receptor binding affinity of 5,7-Difluoro derivatives, and what molecular descriptors are critical in SAR studies?

- Methodological Answer : In silico docking (e.g., AutoDock Vina) combined with molecular dynamics simulations identifies key interactions, such as π-π stacking with aromatic residues or hydrogen bonding via the amine group. Quantitative SAR (QSAR) models prioritize substituent lipophilicity (ClogP) and electrostatic potential maps to explain affinity variations among analogs . For example, 4-cyclohexyl vs. 4-biphenyl substituents alter steric bulk, impacting binding pocket occupancy .

Q. What strategies resolve contradictions in biological activity data between fluorinated tetrahydronaphthalenamine derivatives with similar substituents?

- Methodological Answer : Cross-validate assays (e.g., radioligand binding vs. functional cAMP assays) to distinguish competitive antagonism from allosteric modulation. For instance, discrepancies in receptor off-rates may arise from fluorine’s electron-withdrawing effects, altering ligand-receptor residence times . Structural analogs (e.g., 5,7-difluoro vs. 7-fluoro) should be tested in parallel to isolate electronic vs. steric contributions .

Q. How does the introduction of fluorine atoms at the 5 and 7 positions influence the compound’s electronic environment and reactivity in further functionalization?

- Methodological Answer : Fluorine’s inductive effect increases the amine’s pKa (e.g., from ~9.5 to ~10.2), reducing nucleophilicity and directing electrophilic substitutions to the 4-position. DFT calculations (B3LYP/6-31G*) show decreased HOMO density at the fluorinated ring, favoring radical reactions over nucleophilic pathways . Fluorine also enhances metabolic stability by blocking CYP450-mediated oxidation at adjacent carbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.